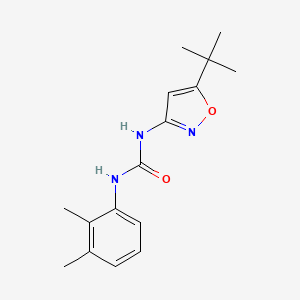![molecular formula C20H18ClF3N6OS B4558050 3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4558050.png)
3-chloro-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related pyrazolo[1,5-a]pyrimidine compounds involves multi-step chemical processes, starting from basic building blocks like pyrazole derivatives and ethyl cyanoacetate, leading to intermediates which are further modified to achieve the target molecule. The synthesis of these compounds typically aims at introducing specific functional groups that confer desired chemical properties, such as trifluoromethyl groups for increased metabolic stability and chlorine or ethyl groups for potential biological activity. One example includes the synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide, showcasing the complexity and steps involved in constructing such molecules (Wang et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of multiple heterocyclic rings, which are crucial for their chemical reactivity and potential biological activity. The introduction of substituents like trifluoromethyl groups significantly impacts the electronic distribution within the molecule, affecting its binding affinity to biological targets and its overall stability. The crystal structure analysis of such compounds provides insight into their conformation and potential intermolecular interactions (Liu et al., 2016).
Chemical Reactions and Properties
Pyrazolo[1,5-a]pyrimidine compounds participate in various chemical reactions, including cyclocondensation, N-alkylation, and reactions with amines and hydrazines, leading to a wide range of derivatives with different chemical properties. These reactions are often employed to introduce or modify functional groups to tailor the compounds for specific applications or to enhance their biological activity (Drev et al., 2014).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Research has focused on synthesizing and evaluating the antimicrobial and anticancer activities of novel pyrazolopyrimidine derivatives. For example, some studies have detailed the synthesis of thienopyrimidine derivatives, demonstrating pronounced antimicrobial activity, suggesting the potential of these compounds in developing new antimicrobial agents (Bhuiyan et al., 2006). Similarly, other works have synthesized novel pyrazolopyrimidines with demonstrated anticancer and anti-5-lipoxygenase activities, indicative of their therapeutic potential (Rahmouni et al., 2016).
Chemical Synthesis and Reactions
There has been significant interest in developing new methods for the synthesis of pyrazolopyrimidine and thienopyrimidine derivatives. Studies have described various synthetic routes, including the synthesis of pyrazoles as building blocks for heterocyclic synthesis, leading to new substituted 1-triazinylpyrazolo[3,4-d]pyrimidine and 1-triazinylpyrazolo[3,4-b]pyridine derivatives (Harb et al., 2005). These efforts highlight the versatility and importance of pyrazolopyrimidine structures in heterocyclic chemistry and their potential applications.
Biological Activities and Applications
Beyond synthetic methodology, research has also focused on the biological activities of these compounds. For instance, the antimicrobial evaluation of new thienopyrimidine derivatives suggests their usefulness in treating bacterial infections (Youssef et al., 1993). Furthermore, the exploration of pyrazolopyrimidine derivatives as anticancer agents and inhibitors of specific enzymes like 5-lipoxygenase underscores the therapeutic relevance of these molecules in addressing various diseases.
Eigenschaften
IUPAC Name |
3-chloro-N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethyl]-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClF3N6OS/c1-4-29-9-12(11(3)27-29)10(2)25-19(31)17-16(21)18-26-13(14-6-5-7-32-14)8-15(20(22,23)24)30(18)28-17/h5-10H,4H2,1-3H3,(H,25,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQPVUZTWGXFZFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C)C(C)NC(=O)C2=NN3C(=CC(=NC3=C2Cl)C4=CC=CS4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClF3N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(1-piperidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4557973.png)
![methyl 4-{[({5-[(2-chlorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4557981.png)

![1-ethyl-6-(2-methoxyphenyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4557994.png)
![1-methyl-5-[({1-[3-(1H-pyrrol-1-yl)phenyl]ethyl}amino)carbonyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B4557996.png)
![N-[3-(N-{[8-chloro-2-(4-ethylphenyl)-4-quinolinyl]carbonyl}ethanehydrazonoyl)phenyl]-3-fluorobenzamide](/img/structure/B4558002.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)acetamide](/img/structure/B4558014.png)
![3,4-dimethoxy-N-{[4-methyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B4558019.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-(2-nitrophenoxy)propanohydrazide](/img/structure/B4558028.png)

![{[5-(2-butoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B4558042.png)
![4-(benzylthio)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B4558048.png)
![2,2-dibromo-N'-[1-(4-methoxyphenyl)propylidene]-1-methylcyclopropanecarbohydrazide](/img/structure/B4558057.png)